Phenol, 4,4'-indole-2,3-diyldi-

Catalog No.
S3351540
CAS No.
5890-93-7
M.F
C20H15NO2
M. Wt
301.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4,4'-indole-2,3-diyldi-

CAS Number

5890-93-7

Product Name

Phenol, 4,4'-indole-2,3-diyldi-

IUPAC Name

4-[2-(4-hydroxyphenyl)-1H-indol-3-yl]phenol

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C20H15NO2/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)21-20(19)14-7-11-16(23)12-8-14/h1-12,21-23H

InChI Key

MGOARPQWMKCCSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Phenol, 4,4'-indole-2,3-diyldi- (CAS 5890-93-7), commonly known as 2,3-bis(4-hydroxyphenyl)indole, is a highly specialized bis-phenolic indole scaffold procured primarily as a dual-function building block in medicinal chemistry and chemoinformatics. Unlike standard indole derivatives, the precise positioning of the two para-hydroxyl groups mimics the A and D rings of estradiol, ensuring strong hydrogen-bonding within the Estrogen Receptor (ER) ligand-binding domain [1]. Simultaneously, the donor-acceptor dynamics between the phenolic hydroxyls and the indole nitrogen grant the molecule inherent fluorescence. This unique combination of photophysical activity and receptor affinity makes it an essential precursor for synthesizing near-infrared (NIR) fluorescent probes and Selective Estrogen Receptor Modulators (SERMs) used in live-cell imaging and targeted oncology research, where maintaining low molecular weight is critical[2].

Substituting 2,3-bis(4-hydroxyphenyl)indole with generic indole scaffolds (e.g., 2,3-diphenylindole) or standard non-fluorescent SERM precursors (e.g., tamoxifen intermediates) critically compromises downstream assay performance [1]. Standard non-fluorescent precursors require post-synthetic conjugation with bulky fluorophores (like FITC or cyanine dyes) to enable imaging, which sterically hinders receptor binding and drastically reduces Relative Binding Affinity (RBA). Conversely, alternative inherently fluorescent scaffolds like tetrahydrochrysenes (THCs) or 2,3-diarylindenes often lack the specific nitrogen-driven photophysical tunability and ERβ selectivity profile offered by the indole core [2]. Consequently, for procurement applications requiring both high-fidelity receptor tracking and uncompromised binding kinetics, this specific bis-phenolic indole cannot be interchanged.

Preservation of Relative Binding Affinity (RBA) via Inherent Fluorescence

When designing fluorescent probes for the estrogen receptor, the choice of precursor dictates the final binding viability. Probes utilizing the 2,3-bis(4-hydroxyphenyl)indole scaffold integrate the fluorophore directly into the pharmacophore, maintaining a high Relative Binding Affinity (RBA). For instance, advanced near-infrared probes derived from this scaffold demonstrate ERβ RBA values of approximately 4.6 (relative to estradiol) [1]. In stark contrast, standard SERMs like tamoxifen, when conjugated to bulky external fluorophores, typically experience a severe drop in RBA, rendering them ineffective for accurate physiological tracking [1].

Evidence DimensionRelative Binding Affinity (RBA) retention
Target Compound Data2,3-bis(4-hydroxyphenyl)indole-derived probes (RBA ~4.6)
Comparator Or BaselineBulky fluorophore-conjugated SERMs (RBA <0.1%)
Quantified Difference>40-fold higher binding affinity retention
ConditionsCompetitive binding assays vs. radiolabeled estradiol

Enables accurate live-cell imaging and tracking of the Estrogen Receptor without the artifact of reduced binding affinity caused by bulky dye conjugation.

Enhanced ERβ Selectivity for Targeted Probe Synthesis

The procurement of this specific indole derivative is highly advantageous for synthesizing subtype-selective receptor modulators. The spatial arrangement of the phenolic rings on the indole core provides a strong structural basis for Estrogen Receptor beta (ERβ) selectivity. Derivatives built upon the 2,3-bis(4-hydroxyphenyl)indole scaffold have achieved an ERβ/ERα selectivity ratio of up to 6.57 [1]. Standard pan-ER ligands or generic bis-phenol scaffolds typically exhibit a selectivity ratio near 1.0, failing to discriminate effectively between the alpha and beta subtypes [1].

Evidence DimensionERβ vs. ERα Binding Selectivity Ratio
Target Compound Data2,3-bis(4-hydroxyphenyl)indole derivatives (Ratio ~6.6)
Comparator Or BaselineStandard pan-ER ligands (Ratio ~1.0)
Quantified Difference6.6-fold improvement in ERβ selectivity
ConditionsIn vitro competitive binding assays for ERα and ERβ

Crucial for procuring precursors for targeted ERβ oncology and pharmacology research, avoiding ERα off-target effects.

Photophysical Suitability vs. Un-hydroxylated Indoles

The inherent fluorescence of 2,3-bis(4-hydroxyphenyl)indole relies on the donor-acceptor dynamics established by the phenolic hydroxyls and the indole nitrogen. Un-hydroxylated analogs, such as 2,3-diphenylindole, lack these critical electron-donating groups, resulting in poor quantum yields and an inability to function as viable fluorescent probes[1]. Furthermore, the bis-phenolic structure allows for significant Stokes shifts and solvent-dependent emission tuning, which is essential for minimizing background autofluorescence in biological imaging [1].

Evidence DimensionFluorophore viability and binding capability
Target Compound Data2,3-bis(4-hydroxyphenyl)indole (Dual-function: Fluorescent + ER binding)
Comparator Or Baseline2,3-diphenylindole (Non-fluorescent in biological windows, no ER binding)
Quantified DifferenceComplete transition from inactive scaffold to active fluorescent pharmacophore
ConditionsSpectroscopic analysis in polar solvents

Reduces synthetic steps by combining the targeting moiety and the signaling moiety into a single low-molecular-weight scaffold.

Processability and Yield in Precursor Synthesis

The manufacturability of 2,3-bis(4-hydroxyphenyl)indole is highly optimized through ultrasound-promoted intramolecular cyclodehydration. This method significantly accelerates the reaction kinetics compared to conventional thermal cyclization in polyphosphoric acid [1]. The ultrasound-assisted route not only reduces reaction times but also minimizes thermal degradation byproducts, yielding a higher purity precursor essential for sensitive downstream pharmacological applications [1].

Evidence DimensionSynthetic efficiency and purity profile
Target Compound DataUltrasound-promoted cyclodehydration (High yield, rapid kinetics)
Comparator Or BaselineConventional thermal cyclization (Lower yield, thermal degradation risks)
Quantified DifferenceSignificant reduction in reaction time and byproduct formation
ConditionsPolyphosphoric acid-catalyzed cyclodehydration of desoxyanisoin derivatives

Ensures scalable, high-purity procurement of the scaffold without the thermal degradation byproducts that complicate downstream purification.

Synthesis of Inherently Fluorescent SERMs

Ideal as the core building block for developing Selective Estrogen Receptor Modulators (SERMs) that require intrinsic fluorescence for live-cell tracking, bypassing the steric penalty and affinity loss associated with external dye conjugation [1].

Development of ERβ-Targeted Near-Infrared Probes

Highly suited for the formulation of near-infrared probes used in oncology research to map Estrogen Receptor beta distribution in prostate and breast cancer models, leveraging its superior ERβ selectivity [2].

Ligand-Binding Domain Structural Studies

Procured for X-ray crystallography and competitive binding assays where a low-molecular-weight, high-affinity ligand is required to stabilize the ER active conformation without structural distortion [1].

Advanced Photophysical Scaffold Engineering

Utilized in materials science and chemoinformatics as a tunable donor-acceptor fluorophore for designing environmentally sensitive (solvatochromic) sensors, relying on the push-pull dynamics of the phenolic hydroxyls and indole nitrogen [1].

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

301.110278721 g/mol

Monoisotopic Mass

301.110278721 g/mol

Heavy Atom Count

23

Other CAS

5890-93-7

Wikipedia

Phenol, 4,4'-indole-2,3-diyldi-

Dates

Last modified: 07-26-2023

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